Ivacaftor-d18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivacaftor-d18 is a deuterated analog of Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Ivacaftor is primarily used to treat cystic fibrosis in patients with specific genetic mutations that affect the CFTR protein. The deuteration of Ivacaftor, resulting in this compound, aims to improve the pharmacokinetic properties of the drug by enhancing its metabolic stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor-d18 involves the incorporation of deuterium atoms into the Ivacaftor molecule. This process typically includes the use of deuterated reagents and solvents. The key steps involve the selective replacement of hydrogen atoms with deuterium in the presence of catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is optimized to achieve high yields and cost-effectiveness .
化学反应分析
Types of Reactions: Ivacaftor-d18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include deuterated metabolites, which exhibit similar pharmacological properties to the non-deuterated counterparts but with enhanced metabolic stability .
科学研究应用
Ivacaftor-d18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a stable isotope-labeled compound for tracing and quantification in metabolic studies.
- Helps in understanding the metabolic pathways and degradation products of Ivacaftor .
Biology:
- Facilitates the study of CFTR protein function and its modulation in cystic fibrosis.
- Used in research to explore the effects of deuteration on drug metabolism and efficacy .
Medicine:
- Investigated for its potential to improve the therapeutic outcomes in cystic fibrosis patients by enhancing drug stability and reducing dosing frequency .
Industry:
- Employed in the development of more stable and effective CFTR modulators.
- Used in the production of high-purity deuterated compounds for pharmaceutical applications .
作用机制
Ivacaftor-d18 exerts its effects by potentiating the CFTR protein, which is responsible for regulating the transport of chloride and sodium ions across cell membranes. The deuteration of Ivacaftor enhances its metabolic stability, leading to prolonged action and improved therapeutic outcomes. This compound binds to the CFTR protein and increases the probability of the channel being open, thereby improving ion transport and reducing the symptoms of cystic fibrosis .
相似化合物的比较
Ivacaftor (VX-770): The non-deuterated version of Ivacaftor-d18, used for the same therapeutic purposes but with different pharmacokinetic properties.
Lumacaftor: Another CFTR modulator used in combination with Ivacaftor for treating cystic fibrosis.
Tezacaftor and Elexacaftor: CFTR modulators that are often used in combination with Ivacaftor for enhanced therapeutic effects
Uniqueness of this compound: this compound is unique due to its deuterated nature, which provides enhanced metabolic stability and potentially improved therapeutic outcomes. The deuteration process reduces the rate of metabolic degradation, allowing for less frequent dosing and potentially fewer side effects .
属性
分子式 |
C24H28N2O3 |
---|---|
分子量 |
410.6 g/mol |
IUPAC 名称 |
N-[2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3 |
InChI 键 |
PURKAOJPTOLRMP-NBDUPMGQSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。